Cas no 1806786-70-8 (4,6-Diamino-2-(difluoromethyl)-3-fluoropyridine)

4,6-Diamino-2-(difluoromethyl)-3-fluoropyridine 化学的及び物理的性質
名前と識別子
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- 4,6-Diamino-2-(difluoromethyl)-3-fluoropyridine
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- インチ: 1S/C6H6F3N3/c7-4-2(10)1-3(11)12-5(4)6(8)9/h1,6H,(H4,10,11,12)
- InChIKey: ZECYZKNRWSSISP-UHFFFAOYSA-N
- SMILES: FC1=C(C=C(N)N=C1C(F)F)N
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 12
- 回転可能化学結合数: 1
- 複雑さ: 155
- XLogP3: 0.6
- トポロジー分子極性表面積: 64.9
4,6-Diamino-2-(difluoromethyl)-3-fluoropyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A023030596-1g |
4,6-Diamino-2-(difluoromethyl)-3-fluoropyridine |
1806786-70-8 | 97% | 1g |
$1,612.80 | 2022-03-31 | |
Alichem | A023030596-500mg |
4,6-Diamino-2-(difluoromethyl)-3-fluoropyridine |
1806786-70-8 | 97% | 500mg |
$1,068.20 | 2022-03-31 | |
Alichem | A023030596-250mg |
4,6-Diamino-2-(difluoromethyl)-3-fluoropyridine |
1806786-70-8 | 97% | 250mg |
$700.40 | 2022-03-31 |
4,6-Diamino-2-(difluoromethyl)-3-fluoropyridine 関連文献
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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5. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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7. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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10. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
4,6-Diamino-2-(difluoromethyl)-3-fluoropyridineに関する追加情報
Introduction to 4,6-Diamino-2-(difluoromethyl)-3-fluoropyridine (CAS No. 1806786-70-8)
4,6-Diamino-2-(difluoromethyl)-3-fluoropyridine, identified by the Chemical Abstracts Service Number (CAS No.) 1806786-70-8, is a fluorinated pyridine derivative that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound, characterized by its dual amino groups and fluorinated substituents, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various biologically active molecules.
The structural motif of 4,6-Diamino-2-(difluoromethyl)-3-fluoropyridine consists of a pyridine core substituted with fluorine atoms at the 3-position and 2-position, along with amino groups at the 4- and 6-positions. The presence of these fluorine atoms introduces electron-withdrawing effects, which can modulate the reactivity and electronic properties of the molecule. This structural feature is particularly advantageous in medicinal chemistry, as fluorine atoms are well-known for their ability to enhance metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates.
In recent years, there has been a surge in research focused on developing novel fluorinated heterocycles for therapeutic applications. Among these, 4,6-Diamino-2-(difluoromethyl)-3-fluoropyridine has emerged as a versatile building block for constructing complex scaffolds. Its dual amino functionalities provide multiple sites for further chemical modification, enabling the synthesis of a wide range of derivatives with tailored biological activities.
One of the most compelling aspects of 4,6-Diamino-2-(difluoromethyl)-3-fluoropyridine is its potential in the development of antimicrobial agents. Fluorinated pyridines have shown promise in combating resistant bacterial strains due to their ability to disrupt bacterial cell wall synthesis and DNA replication. Studies have demonstrated that incorporating fluorine atoms into pyridine derivatives can lead to compounds with enhanced antibacterial activity. For instance, research has indicated that derivatives of this compound exhibit potent activity against Gram-negative bacteria, which are known to pose significant challenges in clinical settings.
Furthermore, the pharmaceutical industry has increasingly recognized the importance of fluorinated compounds in drug design. The introduction of fluorine atoms can lead to improved pharmacokinetic properties, such as increased bioavailability and reduced susceptibility to metabolic degradation. This has made 4,6-Diamino-2-(difluoromethyl)-3-fluoropyridine a valuable scaffold for developing novel therapeutics targeting various diseases.
Recent advancements in synthetic methodologies have also contributed to the growing interest in this compound. The development of efficient synthetic routes allows for scalable production of 4,6-Diamino-2-(difluoromethyl)-3-fluoropyridine, making it more accessible for industrial applications. These synthetic strategies often involve multi-step processes that leverage transition metal catalysis and innovative reaction conditions to achieve high yields and purity.
The agrochemical sector has also benefited from the use of fluorinated pyridines. Compounds derived from 4,6-Diamino-2-(difluoromethyl)-3-fluoropyridine have shown potential as herbicides and fungicides due to their ability to interfere with essential plant and fungal metabolic pathways. The unique electronic properties conferred by the fluorine substituents enhance the efficacy of these agrochemicals while minimizing environmental impact.
In conclusion, 4,6-Diamino-2-(difluoromethyl)-3-fluoropyridine (CAS No. 1806786-70-8) represents a promising compound with diverse applications in pharmaceuticals and agrochemicals. Its structural features and chemical properties make it an ideal candidate for further exploration in drug discovery and crop protection. As research continues to uncover new synthetic strategies and biological activities associated with this compound, its significance in modern chemistry is likely to grow even further.
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